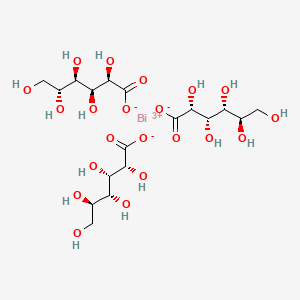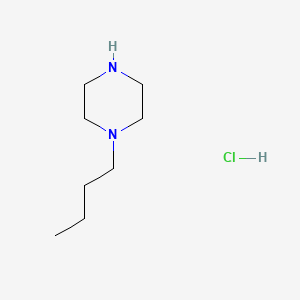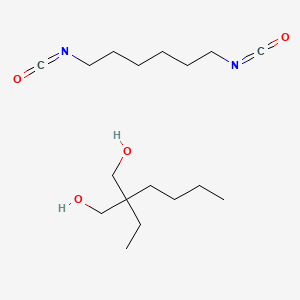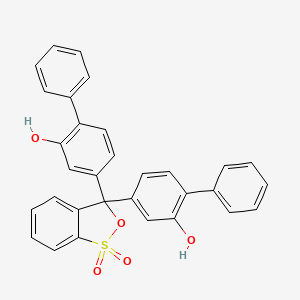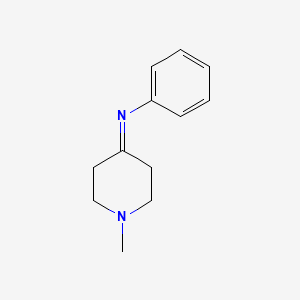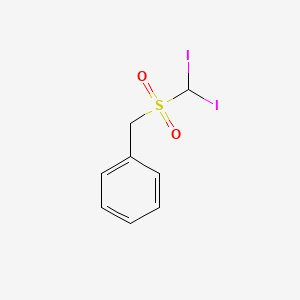
Diiodomethyl benzyl sulfone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diiodomethyl benzyl sulfone is an organosulfur compound with the molecular formula C8H8I2O2S. This compound is characterized by the presence of two iodine atoms, a benzyl group, and a sulfone functional group. It is known for its antimicrobial properties and is used in various industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Diiodomethyl benzyl sulfone can be synthesized through several methods. One common approach involves the reaction of benzyl sulfone with iodine and a suitable oxidizing agent. The reaction typically takes place in an organic solvent such as dichloromethane or chloroform, under controlled temperature conditions.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactions. The process includes the careful addition of iodine to a solution of benzyl sulfone, followed by the introduction of an oxidizing agent. The reaction mixture is then stirred and heated to ensure complete conversion. The product is purified through crystallization or distillation.
Analyse Chemischer Reaktionen
Types of Reactions: Diiodomethyl benzyl sulfone undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it back to benzyl sulfone.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can replace the iodine atoms under mild conditions.
Major Products:
Oxidation: Benzyl sulfone derivatives.
Reduction: Benzyl sulfone.
Substitution: Various substituted benzyl sulfones depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Diiodomethyl benzyl sulfone has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.
Biology: Its antimicrobial properties make it useful in studying microbial inhibition and as a potential biocide.
Medicine: Research is ongoing into its potential use as an antimicrobial agent in medical applications.
Industry: It is used in the formulation of antimicrobial coatings and materials to prevent microbial growth.
Wirkmechanismus
The antimicrobial action of diiodomethyl benzyl sulfone is believed to involve the disruption of microbial cell membranes and inhibition of essential enzymatic processes. The iodine atoms play a crucial role in its biocidal activity, interacting with microbial proteins and nucleic acids, leading to cell death.
Vergleich Mit ähnlichen Verbindungen
Diiodomethyl p-tolyl sulfone: Similar structure but with a p-tolyl group instead of a benzyl group.
Benzyl sulfone: Lacks the iodine atoms, making it less effective as an antimicrobial agent.
Tribromomethyl phenyl sulfone: Contains bromine atoms instead of iodine, with different reactivity and applications.
Uniqueness: Diiodomethyl benzyl sulfone is unique due to its dual iodine atoms, which enhance its antimicrobial properties compared to other sulfones. Its specific structure allows for targeted applications in both research and industry.
Eigenschaften
CAS-Nummer |
31350-54-6 |
|---|---|
Molekularformel |
C8H8I2O2S |
Molekulargewicht |
422.02 g/mol |
IUPAC-Name |
diiodomethylsulfonylmethylbenzene |
InChI |
InChI=1S/C8H8I2O2S/c9-8(10)13(11,12)6-7-4-2-1-3-5-7/h1-5,8H,6H2 |
InChI-Schlüssel |
CMVDQYQJBJCHQM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CS(=O)(=O)C(I)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


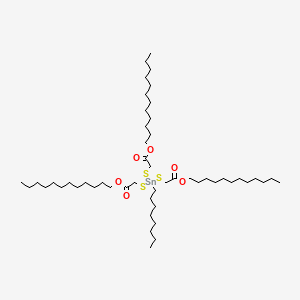
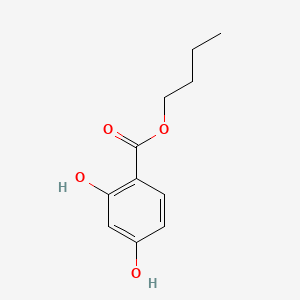
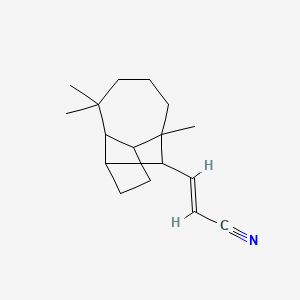

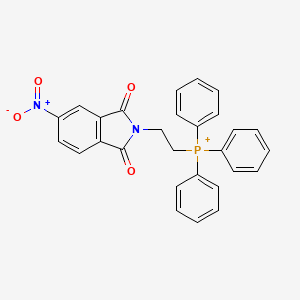
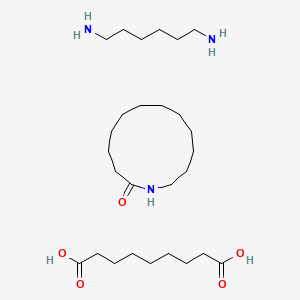
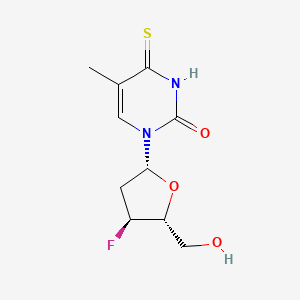
![6,6'-(2-Methylpropylidene)bis[4-cyclopentyl-M-cresol]](/img/structure/B12687438.png)

